molecular formula C14H10Cl2O2 B6008255 2,10-dichloro-12H-dibenzo[d,g][1,3)-dioxocin

2,10-dichloro-12H-dibenzo[d,g][1,3)-dioxocin

Cat. No.: B6008255
M. Wt: 281.1 g/mol
InChI Key: QILPIRZABUUCOL-UHFFFAOYSA-N
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Description

2,10-Dichloro-12H-dibenzo[d,g][1,3]-dioxocin is a chemical compound with the molecular formula C15H10Cl2O4. It is known for its unique structure, which includes two chlorine atoms and a dioxocin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10-dichloro-12H-dibenzo[d,g][1,3]-dioxocin typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,10-dichlorobenzene with a suitable dioxocin precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2,10-dichloro-12H-dibenzo[d,g][1,3]-dioxocin may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,10-Dichloro-12H-dibenzo[d,g][1,3]-dioxocin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

2,10-Dichloro-12H-dibenzo[d,g][1,3]-dioxocin has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cardiovascular diseases.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,10-dichloro-12H-dibenzo[d,g][1,3]-dioxocin involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism. The compound binds to the active site of CETP, preventing its activity and thereby influencing lipid levels in the body .

Comparison with Similar Compounds

Similar Compounds

  • 2,10-Dichloro-12H-dibenzo[d,g][1,3]-dioxocin-6-carboxylic acid
  • Methyl 2,10-dichloro-12H-dibenzo[d,g][1,3]-dioxocin-6-carboxylate

Uniqueness

2,10-Dichloro-12H-dibenzo[d,g][1,3]-dioxocin is unique due to its specific structure and the presence of two chlorine atoms, which impart distinct chemical properties.

Properties

IUPAC Name

3,7-dichloro-5H-benzo[d][1,3]benzodioxocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-11-1-3-13-9(6-11)5-10-7-12(16)2-4-14(10)18-8-17-13/h1-4,6-7H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILPIRZABUUCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCOC3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of bis-(5-chloro-2-hydroxyphenyl)-methane (24.4 g, 90.7 mmol) in dry DMF (340 mL) was added diiodomethane (25.5 g, 95.0 mmol) and potassium carbonate (18.2 g, 132 mmol). The mixture was stirred at 105° C. for 16 h. The mixture was added to ice water (1200 mL) and stirred for 30 min. The product was isolated by filtration, and washed with water and suspended in a mixture of ethanol (200 mL) and 4N NaOH (50 mL). The mixture was heated at 80° C. for 1 h. The mixture was added to water (600 mL) and 21.45 g (84%) 2,10-dichloro-12H-dibenzo[d,g][1,3]-dioxocin was isolated by filtration.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Two

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